REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH:10]([F:12])[F:11])=[CH:4][N:3]=1.C[C:14]([N:16](C)C)=O>O.[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:11][CH:10]([F:12])[O:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([C:14]#[N:16])=[N:3][CH:4]=1 |f:3.4.5,6.7.8,9.10.11.12.13|
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Name
|
|
Quantity
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12.4 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1C)OC(F)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CC(=O)N(C)C
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Name
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zinc cyanide
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Quantity
|
4.07 mL
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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2.5 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
The organic phase obtained
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
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Type
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WASH
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Details
|
eluting with 0-70% EtOAc/hex
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Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C(=NC1)C#N)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.9 mmol | |
AMOUNT: MASS | 5.88 g | |
YIELD: PERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |